Iobenguane

説明

Iobenguane is a radiopharmaceutical agent used for the diagnosis of primary and metastatic pheochromocytoma or neuroblastoma . It is a synthetic guanethidine derivative that locates phaeochromocytomas and neuroblastomas . The radioisotope used can either be iodine-123 for imaging or iodine-131 for destruction of tissues that metabolize noradrenaline .

Synthesis Analysis

The detection limits were 50 – 250 μg/mL for MIBG, 0.78 – 58.5 μg/mL for NaI, and 300 – 2250 kBq for [131I]-MIBG .

Molecular Structure Analysis

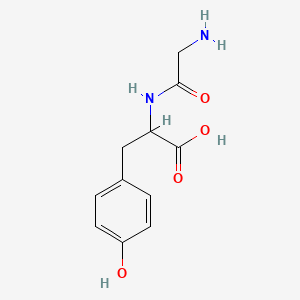

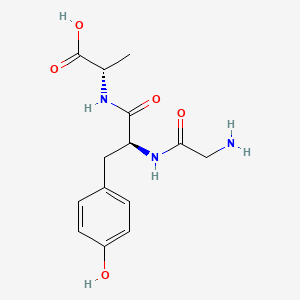

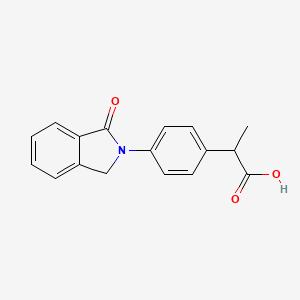

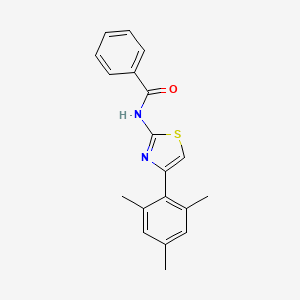

The molecular formula of Iobenguane is C8H10IN3 . It is an aralkylguanidine analog of the adrenergic neurotransmitter norepinephrine (noradrenaline), typically used as a radiopharmaceutical .

Chemical Reactions Analysis

Iobenguane is absorbed by and accumulated in granules of adrenal medullary chromaffin cells, as well as in pre-synaptic adrenergic neuron granules . The process in which this occurs is closely related to the mechanism employed by norepinephrine and its transporter in vivo .

Physical And Chemical Properties Analysis

Iobenguane has a molecular weight of 275.0896 and a mono-isotopic mass of 274.991940755 . It has a density of 1.9±0.1 g/cm3, a boiling point of 382.1±52.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C .

科学的研究の応用

Diagnostic Imaging in Neuroendocrine Tumors

Iobenguane, when radiolabeled with iodine-123 (123I), is used as a diagnostic imaging agent for neuroendocrine tumors . It targets the norepinephrine transporter (NET) and accumulates in presynaptic nerve endings, allowing for the visualization of neuroendocrine tissues. This application is crucial for the detection and staging of diseases such as pheochromocytoma and neuroblastoma.

Therapeutic Use in High-Specific-Activity Formulations

High-specific-activity (123I) Iobenguane has been used in clinical trials to treat neuroendocrine tumors . It offers a therapeutic advantage due to its ability to deliver a higher radiation dose to the tumor cells with less impact on surrounding healthy tissues. This formulation has shown promising results in improving clinical safety and efficacy.

Radiation Dosimetry and Safety Evaluation

Iobenguane is instrumental in radiation dosimetry studies to evaluate the safety and predict the radiation dose delivered to different organs during treatment . These studies help in optimizing the dose and minimizing the side effects of radiopharmaceuticals used in therapy.

Management of Neuroendocrine Tumor Clinics

The operational aspects of managing clinics that use Iobenguane for treating neuroendocrine tumors have been a subject of research . This includes pre-treatment evaluation, treatment overview, and considerations for reimbursement, which are essential for the effective use of Iobenguane in a clinical setting.

Investigating New Clinical Applications

Ongoing research is exploring new clinical applications of Iobenguane, such as its use in combination with peptide receptor radionuclide therapy (PRRT) for treating carcinoid tumors . These investigations aim to expand the therapeutic potential of Iobenguane beyond its current FDA-approved uses.

Development of Carrier-Free Formulations

Carrier-free formulations of Iobenguane have been developed to improve the imaging quality and therapeutic index . These formulations allow for a higher specific activity, meaning a greater number of radioactive atoms can be delivered to the target tissue without the need for additional non-radioactive carriers.

作用機序

Target of Action

Iobenguane primarily targets the norepinephrine transporter (NET) . This transporter is responsible for the uptake of norepinephrine at the synaptic terminals and adrenal chromaffin cells . Iobenguane, due to its structural similarity to norepinephrine, can be taken up by these cells via the norepinephrine transporter .

Mode of Action

The structure of iobenguane is similar to noradrenaline, allowing it to be taken up by adrenergic tissue in the adrenal medulla, liver, heart, and spleen . Once taken up by noradrenaline transporters in the adrenergic nerve terminals, it is stored in the presynaptic storage vesicles .

Biochemical Pathways

Iobenguane is absorbed by and accumulated in granules of adrenal medullary chromaffin cells, as well as in pre-synaptic adrenergic neuron granules . The process in which this occurs is closely related to the mechanism employed by norepinephrine and its transporter in vivo .

Pharmacokinetics

Iobenguane rapidly clears from the blood and is highly retained in adrenergic tissues . Following intravenous administration, 50 or 80% of the dose is excreted in urine within 24 or 120 hours, respectively . Less than 10% of the administered Iobenguane gets metabolized into m-iodohippuric acid (MIHA), and the mechanism for how this metabolite is produced is unknown .

Result of Action

Iobenguane is used for the diagnosis of primary and metastatic pheochromocytoma or neuroblastoma . It localizes to adrenergic tissue and thus can be used to identify the location of tumors such as pheochromocytomas and neuroblastomas . With iodine-131, it can also be used to treat tumor cells that take up and metabolize norepinephrine .

Action Environment

The action of Iobenguane can be influenced by various environmental factors. For instance, patients with renal insufficiency may experience increased radiation exposure and impaired imaging results . Furthermore, the efficacy of Iobenguane can be affected by the patient’s hydration status, as adequate hydration can minimize irradiation to the bladder .

将来の方向性

Iodine-131 Iobenguane (I-131 MIBG) is a radiopharmaceutical agent that has gained significant attention in nuclear medicine due to diagnosing and treating neuroendocrine tumours . These tumours, originating from the neural and endocrine systems, can cause various symptoms and complications . Therefore, early diagnosis and targeted treatment are essential for successfully managing these malignancies .

特性

IUPAC Name |

2-[(3-iodophenyl)methyl]guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10IN3/c9-7-3-1-2-6(4-7)5-12-8(10)11/h1-4H,5H2,(H4,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDWUPXJEEYOOTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)I)CN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10IN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4048438 | |

| Record name | Iobenguane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

100°C | |

| Record name | Iobenguane | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06704 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Solubility |

Soluble | |

| Record name | Iobenguane | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06704 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Structure of iobenguane is similar to noradrenaline so it can be taken up by adrenergic tissue in the adrenal medulla, liver, heart, and spleen. Once taken up by noradrenaline transporters in the adrenergic nerve terminals, it is stored in the presynaptic storage vesicles. The radioactive iodine component is responsible for its imaging properties. | |

| Record name | Iobenguane | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06704 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Product Name |

Iobenguane | |

CAS RN |

80663-95-2 | |

| Record name | meta-Iodobenzylguanidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80663-95-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iobenguane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080663952 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iobenguane | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06704 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Iobenguane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IOBENGUANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35MRW7B4AD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

0°C | |

| Record name | Iobenguane | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06704 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: MIBG acts as an analog of norepinephrine and targets the norepinephrine transporter (NET) [, , ]. It utilizes the same uptake and retention mechanisms as norepinephrine within sympathetic neurons [, , ]. This uptake is sodium-dependent, saturable, and can be inhibited by drugs like desmethylimipramine and ouabain []. Once inside the neuron, MIBG is stored primarily in an extravesicular manner, unlike biogenic amines in normal adrenomedullary tissue, which utilize granular storage []. This specific accumulation in adrenergic tissues allows for both imaging and therapeutic applications in neuroendocrine tumors [, , ].

A: Research indicates that a 2.2 mg/mL solution of m-Iodobenzylguanidine sulfate stored in polycarbonate syringes at 4-7°C remains stable for 91 days []. Analysis using high-performance liquid chromatography demonstrated that m-Iodobenzylguanidine concentration consistently exceeded 93% of the initial concentration throughout the study period []. Additionally, no alterations in color or turbidity were observed [].

A: Research exploring the substitution of the benzene ring with a pyridine ring in MIBG, specifically creating 3-guanidinomethyl-5-iodopyridine (GMIP), revealed that this modification eliminates uptake by the uptake-1 pathway []. This finding highlights the importance of the benzene ring for the specific pharmacological activity of MIBG.

A: Studies show that Ultratrace I-131-MIBG is rapidly cleared from the bloodstream and primarily excreted through urine, with 80.3% +/- 2.8% of the administered dose eliminated within 120 hours [].

A: Yes, research has identified variations in MIBG uptake and storage across different neuroblastoma cell lines. For instance, the SK-N-BE(2)C cell line exhibits both specific MIBG uptake and efficient extravesicular storage []. On the other hand, LAN-5 cells lack the ability to effectively store MIBG despite demonstrating a specific uptake mechanism []. Other cell lines, like GI-LI-N and GI-CA-N, lack both uptake and storage capacity for MIBG [].

A: Studies using a murine xenograft model of neuroblastoma demonstrated that tumors engineered to overexpress hNET exhibited significantly higher uptake and retention of MIBG compared to unmodified tumors []. This finding suggests that hNET expression plays a crucial role in the efficacy of MIBG therapy in neuroblastoma.

A: Research indicates that the presence of non-radioactive "carrier" MIBG molecules can potentially reduce the therapeutic efficacy of I-131-MIBG []. This reduction is attributed to competition for uptake with the radioactive I-131-MIBG, leading to lower tumor radiation exposure [].

A: The most frequently reported adverse events associated with HSA I-131 MIBG treatment are gastrointestinal toxicities, particularly nausea and vomiting []. These gastrointestinal side effects were not observed after dosimetry doses []. Myelosuppression is another expected toxicity, with Grade 3 occurring in 17% and Grade 4 in 20% of patients [].

A: HSA I-131 MIBG did not demonstrate a concerning cardiovascular safety signal. While changes in blood pressure were reported, these were considered consistent with the underlying hypertension commonly observed in pheochromocytoma and paraganglioma (PPGL), and not directly attributed to the drug itself [].

A: Long-term follow-up data (up to 10 years) from a phase 2a study of HSA I-131 MIBG in patients with relapsed/refractory high-risk neuroblastoma indicated that the treatment was generally well-tolerated []. One patient in this study developed secondary myelodysplastic syndrome, which entered remission following allogeneic bone marrow transplant [].

A: In a pivotal phase 2 clinical trial, a moderate but statistically significant correlation was observed between biomarker response, specifically a decrease in tumor marker levels, and both objective tumor response and a sustained reduction in antihypertensive medication []. This correlation was particularly strong in patients with tumors that solely overproduced norepinephrine [].

A: High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are commonly employed methods for determining the radiochemical purity of I-131-MIBG [, ].

A: HPLC offers a rapid and straightforward approach for assessing the radiochemical purity of therapeutic doses of I-131-MIBG, often within minutes, without requiring any sample pretreatment []. This method is considered safer from a radiation protection standpoint, especially when dealing with therapeutic quantities of radioactive material [].

A: Researchers have investigated m-(ω-[18F]fluoroalkyl)benzylguanidines as possible alternatives to MIBG for PET imaging of the adrenal medulla []. Preclinical studies in mice showed promising results with high adrenal uptake, suggesting further exploration of these compounds as potential PET radiopharmaceuticals [].

A: Initially developed for imaging the adrenal medulla, MIBG's application expanded to encompass a wide range of neural crest-derived tumors, both for diagnosis and therapy []. Recent years have witnessed a resurgence of interest in MIBG, particularly for assessing cardiac sympathetic neuronal activity, surpassing its use in oncological imaging [].

A: Advancements in radiochemistry and instrumentation have been instrumental in broadening the applications of MIBG []. These interdisciplinary collaborations have led to the development of new formulations, improved labeling techniques, and more sensitive imaging modalities, all contributing to a better understanding and utilization of MIBG in various clinical settings.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。